molecular formula C16H20O4 B1262743 Pestalotheol D

Pestalotheol D

Cat. No.: B1262743
M. Wt: 276.33 g/mol
InChI Key: CGEURPDLOCVPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pestalotheol D is a natural product found in Pseudopestalotiopsis theae with data available.

Scientific Research Applications

Antimicrobial Properties

Pestalotheol D, along with other compounds from the Pestalotiopsis genus, has been studied for its antimicrobial properties. Pestalotheol C, a related compound, displayed inhibitory effects on HIV-1 replication in cell cultures (Li et al., 2008). Similarly, other compounds from the same fungal endophyte showed significant antimicrobial activities against various pathogens, suggesting a potential for this compound in similar applications (Qin et al., 2011).

Antifungal and Antibacterial Applications

Research on compounds from Pestalotiopsis species, including this compound, has revealed their effectiveness against both fungal and bacterial infections. Their broad-spectrum antifungal and antibacterial activities make them promising candidates for developing new antimicrobial agents (Qin et al., 2011).

Biotechnological Potential

Pestalotiopsis species, from which this compound is derived, are recognized for their ability to produce a wide range of bioactive compounds. These compounds have shown potential in various biotechnological applications, including as antiviral, antifungal, and antibacterial agents (Deshmukh et al., 2017). The versatility of these compounds highlights the potential of this compound in diverse scientific research applications.

Structural and Synthetic Studies

The structure of this compound and its related compounds has been a subject of interest, leading to various studies focusing on their chemical synthesis and structural elucidation. This research provides foundational knowledge for the potential development of this compound as a pharmaceutical or biotechnological agent (Beekman & Barrow, 2013).

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)-6,6-dimethyl-3,7-dihydro-2H-furo[2,3-g]chromen-8-one

InChI

InChI=1S/C16H20O4/c1-15(2)8-11(17)10-7-12-9(5-13(10)20-15)6-14(19-12)16(3,4)18/h5,7,14,18H,6,8H2,1-4H3

InChI Key

CGEURPDLOCVPML-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C3CC(OC3=C2)C(C)(C)O)C

Synonyms

pestalotheol D
R-(-)-pestalotheol D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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